Cas no 37444-32-9 (methyl 2-(pyridazin-3-yl)acetate)

Methyl 2-(pyridazin-3-yl)acetate is a versatile heterocyclic ester with a pyridazine core, valued for its utility as a synthetic intermediate in pharmaceutical and agrochemical research. The pyridazine moiety confers unique electronic and steric properties, making it a valuable scaffold for designing bioactive molecules. This compound is particularly useful in nucleophilic substitution and condensation reactions, enabling the construction of complex heterocyclic systems. Its ester group enhances solubility in organic solvents, facilitating further functionalization. High purity grades are available to ensure reproducibility in sensitive applications. The compound’s stability under standard storage conditions and well-documented reactivity profile make it a reliable choice for medicinal chemistry and material science applications.
methyl 2-(pyridazin-3-yl)acetate structure
37444-32-9 structure
Product Name:methyl 2-(pyridazin-3-yl)acetate
CAS No:37444-32-9
MF:C7H8N2O2
MW:152.150621414185
MDL:MFCD04038670
CID:1111678
PubChem ID:6405252
Update Time:2025-06-08

methyl 2-(pyridazin-3-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridazineacetic acid methyl ester
    • methyl 2-(pyridazin-3-yl)acetate
    • methyl 2-pyridazin-3-ylacetate
    • Methyl pyridazin-3-yl-acetate
    • AC1O4FOD
    • METHYL 3-PYRIDAZINEACETATE
    • PB10290
    • SureCN3967993
    • Methyl 2-(3-Pyridazinyl)acetate
    • GAGFGBBDBCPGQY-UHFFFAOYSA-N
    • SCHEMBL3967993
    • DB-297811
    • MFCD04038670
    • AMY34210
    • SY321004
    • METHYL2-(PYRIDAZIN-3-YL)ACETATE
    • CS-0053769
    • 37444-32-9
    • A874111
    • PS-15345
    • DTXSID60423332
    • MDL: MFCD04038670
    • Inchi: 1S/C7H8N2O2/c1-11-7(10)5-6-3-2-4-8-9-6/h2-4H,5H2,1H3
    • InChI Key: GAGFGBBDBCPGQY-UHFFFAOYSA-N
    • SMILES: O(C)C(CC1=CC=CN=N1)=O

Computed Properties

  • Exact Mass: 152.058577502g/mol
  • Monoisotopic Mass: 152.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 52.1Ų

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methyl 2-(pyridazin-3-yl)acetate Suppliers

Amadis Chemical Company Limited
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(CAS:37444-32-9)methyl 2-(pyridazin-3-yl)acetate
Order Number:A874111
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:42
Price ($):3226.0
Email:sales@amadischem.com

Additional information on methyl 2-(pyridazin-3-yl)acetate

Methyl 2-(pyridazin-3-ylacetate) and Its Significance in Modern Chemical Research

Methyl 2-(pyridazin-3-ylacetate), with the CAS number 37444-32-9, is a compound that has garnered considerable attention in the field of chemical biology and pharmaceutical research. This ester derivative of pyridazine exhibits unique structural and functional properties that make it a valuable scaffold for the development of novel therapeutic agents. The compound's molecular structure, characterized by a pyridazine ring linked to an acetate moiety, provides a versatile platform for further chemical modifications, enabling researchers to explore its potential in various biological assays and drug discovery programs.

The pyridazin-3-yl moiety, a key feature of methyl 2-(pyridazin-3-ylacetate), is known for its ability to interact with biological targets in diverse ways. Pyridazine derivatives have been widely studied for their pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of this heterocyclic ring in methyl 2-(pyridazin-3-ylacetate) not only enhances its solubility and bioavailability but also allows for the facile introduction of additional functional groups, thereby tailoring its biological activity to specific needs.

In recent years, significant advancements have been made in understanding the role of methyl 2-(pyridazin-3-ylacetate) in drug development. Researchers have leveraged its structural framework to design molecules that can modulate key biological pathways. For instance, studies have shown that derivatives of this compound can inhibit enzymes involved in cancer progression by binding to their active sites and disrupting their function. This has opened up new avenues for the development of targeted therapies that could potentially overcome resistance to existing treatments.

The chemical synthesis of methyl 2-(pyridazin-3-ylacetate) is another area where recent innovations have been reported. Modern synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield, making it more accessible for large-scale applications. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic transformations have been particularly useful in constructing the complex framework of this molecule while maintaining its desired pharmacological properties.

Beyond its pharmaceutical applications, methyl 2-(pyridazin-3-ylacetate) has also shown promise in agricultural research. Its derivatives have been investigated as potential herbicides and fungicides due to their ability to interfere with essential metabolic pathways in plants. This dual functionality makes it an attractive candidate for developing environmentally friendly agrochemicals that can protect crops without harming beneficial organisms.

The use of computational modeling has further enhanced the understanding of how methyl 2-(pyridazin-3-ylacetate) interacts with biological targets. Advanced software tools allow researchers to predict the binding affinity and mode of action of this compound, thereby accelerating the drug discovery process. These simulations have been instrumental in identifying key structural features that can be optimized to improve efficacy and reduce side effects.

In conclusion, methyl 2-(pyridazin-3-ylacetate) is a multifaceted compound with significant potential in both pharmaceutical and agricultural research. Its unique structural properties, coupled with recent advancements in synthetic chemistry and computational biology, make it a cornerstone of modern chemical research. As scientists continue to explore its applications, new insights into its mechanisms of action and therapeutic benefits are likely to emerge, further solidifying its importance in the scientific community.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:37444-32-9)methyl 2-(pyridazin-3-yl)acetate
A874111
Purity:99%
Quantity:10g
Price ($):3226.0
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